Meta-Positioning of the Ester Group: A Comparative View Against Para-Substituted Analogs
The target compound features an ester group at the meta (3-) position of the benzoate ring. This contrasts with readily available para (4-) substituted analogs, such as Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate (CAS 926304-76-9) . While direct comparative reaction yield data are not publicly available, the meta-substitution pattern is known to alter the vector and exit trajectory of the ester group from the central pyrimidinyloxy core, which can critically impact binding mode and SAR in medicinal chemistry campaigns [1]. For procurement, selecting the meta-substituted ethyl ester is non-negotiable when the target scaffold requires a meta-benzoate for downstream synthesis.
| Evidence Dimension | Substitution Pattern on Benzoate Ring |
|---|---|
| Target Compound Data | Ester at meta (3-) position |
| Comparator Or Baseline | Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate (CAS 926304-76-9); ester at para (4-) position |
| Quantified Difference | Qualitative difference in spatial geometry and synthetic handle orientation |
| Conditions | Solid-state and solution-phase structural analysis |
Why This Matters
This structural distinction ensures the correct three-dimensional presentation of functional groups in structure-activity relationship (SAR) studies, which is essential for reproducible medicinal chemistry outcomes.
- [1] Brouwer, W. G., Felauer, E. E., & McDonald, P. T. (1992). U.S. Patent No. 5,134,145. Pesticidal pyrimidinyl benzoic acids and esters. View Source
